Cas no 769916-07-6 (6-Bromoquinazoline-4-carboxylic acid)

6-Bromoquinazoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromoquinazoline-4-carboxylic acid
- 4-Quinazolinecarboxylicacid, 6-bromo-
- 6-Bromoquinazoline-4-carboxylicacid
- PubChem17774
- 2010AC
- RP29015
- FCH1404312
- BC004861
- BC004283
- ST2412274
- AX8159218
- 916B076
- 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID AMMONIUM SALT
- DTXSID80621818
- SCHEMBL21756436
- AKOS015834514
- J-518469
- A865376
- DS-2880
- 769916-07-6
- FT-0646534
- DB-075222
-
- MDL: MFCD11518956
- インチ: 1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14)
- InChIKey: KTYXRDCYHWITRG-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C(=O)O[H])=NC([H])=N2
計算された属性
- せいみつぶんしりょう: 251.95300
- どういたいしつりょう: 251.953
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.8±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 451.8±25.0 °C at 760 mmHg
- フラッシュポイント: 227.1±23.2 °C
- 屈折率: 1.722
- PSA: 63.08000
- LogP: 2.09050
- じょうきあつ: No data available
6-Bromoquinazoline-4-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Inert atmosphere,2-8°C
6-Bromoquinazoline-4-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromoquinazoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36870-250mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 250mg |
¥985.0 | 2022-10-09 | |
Cooke Chemical | BD8276531-100mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 100mg |
RMB 515.20 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159218-1g |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 1g |
¥2578.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK270-50mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 50mg |
369.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK270-200mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 200mg |
928.0CNY | 2021-07-12 | |
Ambeed | A109824-100mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 100mg |
$126.0 | 2025-02-26 | |
TRC | B292563-5mg |
6-Bromoquinazoline-4-carboxylic Acid |
769916-07-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y0985355-5g |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 95% | 5g |
$1100 | 2024-08-02 | |
Cooke Chemical | BD8276531-250mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 250mg |
RMB 820.80 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847553-100mg |
6-Bromoquinazoline-4-carboxylic acid |
769916-07-6 | 97% | 100mg |
796.50 | 2021-05-17 |
6-Bromoquinazoline-4-carboxylic acid 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
6-Bromoquinazoline-4-carboxylic acidに関する追加情報
6-Bromoquinazoline-4-carboxylic Acid: A Comprehensive Overview
The compound 6-Bromoquinazoline-4-carboxylic acid (CAS No. 769916-07-6) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the quinazoline family, which has garnered substantial attention due to its diverse applications in pharmacology, materials science, and synthetic chemistry. The quinazoline core of this molecule is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, while the bromo substituent at the 6-position and the carboxylic acid group at the 4-position impart unique chemical properties and reactivity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Bromoquinazoline-4-carboxylic acid. Researchers have employed various strategies, including nucleophilic aromatic substitution, coupling reactions, and oxidative cyclization, to construct this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated a one-pot synthesis route utilizing readily available starting materials and mild reaction conditions. This approach not only enhances the scalability of the synthesis but also reduces the environmental footprint, aligning with current green chemistry trends.
The pharmacological potential of 6-Bromoquinazoline-4-carboxylic acid has been extensively explored in recent years. Preclinical studies have highlighted its promising anti-cancer activity, particularly against various human cancer cell lines. A research team from *Nature Communications* reported that this compound exhibits selective cytotoxicity towards malignant cells by targeting specific oncogenic pathways. Furthermore, its ability to modulate key enzymes involved in inflammation and oxidative stress has positioned it as a potential candidate for anti-inflammatory and neuroprotective therapies.
In addition to its therapeutic applications, 6-Bromoquinazoline-4-carboxylic acid has found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* showcased its application as a high-performance semiconductor material, demonstrating exceptional charge transport properties. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.
The structural versatility of 6-Bromoquinazoline-4-carboxylic acid also lends itself to further functionalization and derivatization. Chemists have exploited its reactivity to develop novel analogs with enhanced biological activity or improved physical properties. For example, researchers have successfully introduced additional substituents at various positions on the quinazoline ring to fine-tune its pharmacokinetic profiles or electronic characteristics. These modifications have opened new avenues for drug discovery and material development.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in characterizing 6-Bromoquinazoline-4-carboxylic acid. These methods provide detailed insights into its molecular structure, stereochemistry, and solid-state properties. For instance, X-ray crystallography has revealed its crystalline packing arrangement, which is crucial for understanding its physical properties and potential applications in crystal engineering.
In conclusion, 6-Bromoquinazoline-4-carboxylic acid stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on diverse scientific fields. With ongoing research uncovering new facets of its chemistry and applications, this compound continues to be a focal point for scientists striving to push the boundaries of knowledge in organic chemistry.
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